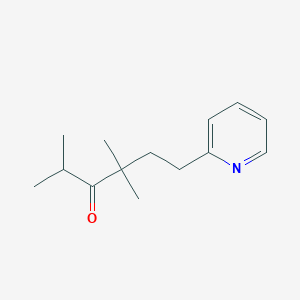
6-(2-Pyridyl)-2,4,4-Trimethyl-3-Hexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Pyridyl)-2,4,4-Trimethyl-3-Hexanone is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring attached to a hexanone structure with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Pyridyl)-2,4,4-Trimethyl-3-Hexanone typically involves the reaction of 2-pyridylmagnesium bromide with 2,4,4-trimethyl-3-hexanone under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
6-(2-Pyridyl)-2,4,4-Trimethyl-3-Hexanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-(2-Pyridyl)-2,4,4-Trimethyl-3-Hexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
- 2-(2′-Pyridyl)-4,6-diphenylphosphinine
- 2-(2′-Pyridyl)-4,6-diphenylpyridine
Comparison: 6-(2-Pyridyl)-2,4,4-Trimethyl-3-Hexanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications due to the presence of the trimethylhexanone moiety.
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
2,4,4-trimethyl-6-pyridin-2-ylhexan-3-one |
InChI |
InChI=1S/C14H21NO/c1-11(2)13(16)14(3,4)9-8-12-7-5-6-10-15-12/h5-7,10-11H,8-9H2,1-4H3 |
Clave InChI |
AFRSTASSLOUGOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C(C)(C)CCC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


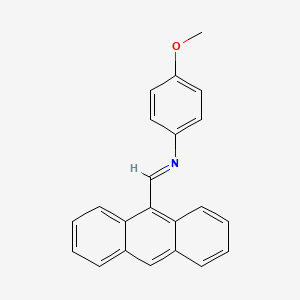
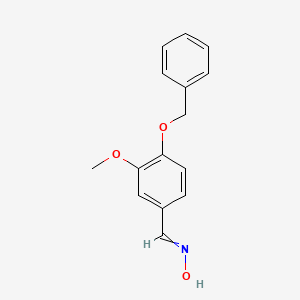
![2-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B11962220.png)
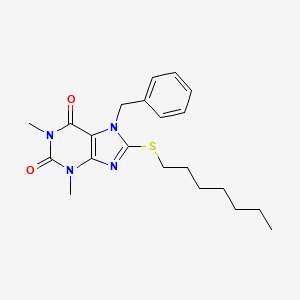
![1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11962222.png)
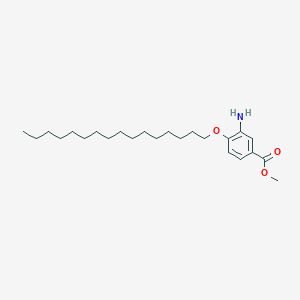
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11962228.png)
![{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11962247.png)

![[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B11962264.png)

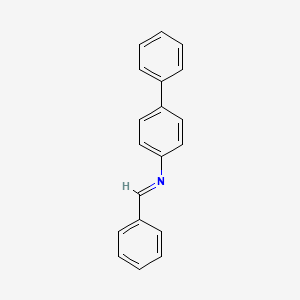
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962288.png)
![5-(2-bromophenyl)-4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11962291.png)
